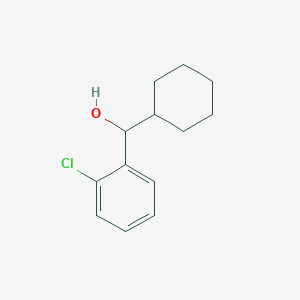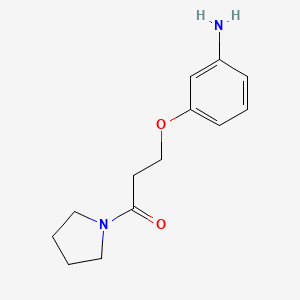![molecular formula C13H15F3O B7847269 Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol
Übersicht
Beschreibung
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C14H15F3O. It is characterized by a cyclopentyl group attached to a phenyl ring that carries a trifluoromethyl group and a methanol moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: One common synthetic route involves the use of boronic acids in a Suzuki-Miyaura cross-coupling reaction. This method typically requires palladium catalysts and a base to facilitate the coupling of the cyclopentyl boronic acid with a trifluoromethyl-substituted phenyl halide.
Reductive Amination: Another approach is reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent to form the desired compound.
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group, altering the compound's properties.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Cyclopentyl [3-(trifluoromethyl)phenyl]carboxylic acid or Cyclopentyl [3-(trifluoromethyl)phenyl]ketone.
Reduction Products: Cyclopentyl [3-(trifluoromethyl)phenyl]methane.
Substitution Products: Various amides, esters, or halides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Medicine: It has potential therapeutic applications, including the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Cyclopentyl [3-(trifluoromethyl)phenyl]methanol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is unique due to its combination of structural features. Similar compounds include:
Cyclopentyl [2-(trifluoromethyl)phenyl]methanol: Similar structure but different position of the trifluoromethyl group.
Cyclopentyl [4-(trifluoromethyl)phenyl]methanol: Similar structure but different position of the trifluoromethyl group.
Cyclopentyl [3-(fluoromethyl)phenyl]methanol: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.
Eigenschaften
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHXCWFUHKVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B7847211.png)
![2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847215.png)
![2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847221.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B7847227.png)

![Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B7847247.png)


![2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)


